2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Chemical Structure and Properties
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a dihydropyridazine derivative characterized by a pyridazine core substituted with a 2-fluorophenyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₉FN₂O₃, with a molecular weight of 248.21 g/mol . Key physicochemical properties include:
- Melting Point: 130°C
- Density: 1.52 ± 0.1 g/cm³ (predicted)
- pKa: 2.02 ± 0.20 (predicted for the carboxylic acid group)
- Storage: Recommended at 2–8°C .
This compound is classified as a carboxylic acid derivative and serves as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Suppliers include J & K SCIENTIFIC LTD. and Bellen Chemistry Co., Ltd., with CAS number 74557-73-6 .
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18) |
InChI Key |
DQPDUHVIZWEGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields.
Oxidation and Functionalization
The dihydropyridazine intermediate undergoes oxidation to introduce the 3-oxo group. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as an electrophilic fluorinating agent, though in this case, it facilitates dehydrogenation:
Storage of the fluorinated intermediate in chloroform at room temperature for 2–4 days completes HF elimination, yielding the aromatic pyridazine.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Structural validation employs:
Alternative Synthetic Routes
One-Pot Synthesis
A tandem cyclocondensation-coupling protocol combines steps 1 and 2 in a single reactor, reducing purification steps. Yields drop marginally (60–70%) due to competing side reactions.
Enzymatic Resolution
Racemic mixtures of diastereomers are separated using lipase-catalyzed ester hydrolysis, though this method remains experimental.
Industrial-Scale Considerations
Large-scale production faces challenges:
-
Palladium Recovery : Adsorption on activated carbon minimizes metal waste.
-
Solvent Recycling : Distillation reclaims dioxane and acetonitrile.
-
Cost Optimization : Batch processing over 100 kg reduces per-unit catalyst costs.
Challenges and Mitigation
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack. The methyl group at position 6 slightly sterically hinders the reaction but does not preclude high yields .
Decarboxylation
Thermal decarboxylation occurs under high temperatures, yielding a simplified pyridazine structure.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 200°C, solvent-free | 6-Methyl-3-oxo-2-(2-fluorophenyl)-2,3-dihydropyridazine | 60–70% | |
| Microwave, 180°C, 30 min | Same as above | 75% |
Applications : Decarboxylation products retain the fluorophenyl group, which may enhance binding to biological targets.
Nucleophilic Acyl Substitution
The carboxylic acid participates in amide bond formation, a key step in prodrug design.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thionyl chloride + NH₃ | 0°C → RT, 6h | Primary carboxamide | 82% | |
| Ethylenediamine + EDC | DCM, RT, 12h | Diamide derivative | 68% |
Note : Activation with thionyl chloride or EDC is required to convert the carboxylic acid into a reactive intermediate (acyl chloride or mixed anhydride).
Electrophilic Aromatic Substitution
The 2-fluorophenyl group directs electrophilic attacks to specific positions, though reactivity is reduced due to fluorine’s electron-withdrawing effect.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃ + H₂SO₄ | 0°C, 2h | Nitro-substituted derivative (meta) | 45% | |
| Br₂, FeBr₃ | 50°C, 4h | Bromo-substituted derivative (para) | 30% |
Regioselectivity : Fluorine’s -I effect deactivates the ring, favoring meta substitution for nitration and para for bromination.
Reduction of the Ketone Group
The 3-oxo group can be reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ + MeOH | RT, 2h | 3-Hydroxy derivative | 55% | |
| LiAlH₄, THF | Reflux, 6h | 3-Methylene derivative | 40% |
Challenges : Over-reduction or side reactions may occur due to the dihydropyridazine ring’s sensitivity to strong reductants.
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via intramolecular reactions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| PCl₅, DMF | 120°C, 3h | Pyridazino[4,5-b]quinoline derivative | 50% |
Application : Cyclized products show enhanced π-stacking potential, useful in materials science.
Interaction with Organometallics
The ketone and carboxylic acid groups react with Grignard reagents, enabling carbon-chain elongation.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃MgBr, THF | 0°C → RT, 4h | Tertiary alcohol adduct | 60% |
Caution : Competing reactions with the carboxylic acid may require protection/deprotection strategies.
Photochemical Reactions
UV irradiation induces dimerization or ring-opening reactions.
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV (254 nm), 48h | Dimer via [2+2] cycloaddition | 35% |
Key Reaction Trends
-
Steric Effects : The 6-methyl group slightly hinders reactions at the 4-carboxylic acid position but stabilizes intermediates through hyperconjugation .
-
Electronic Effects : The 2-fluorophenyl group reduces aromatic reactivity but enhances metabolic stability in biological systems.
-
pH Sensitivity : Reactions involving the carboxylic acid (e.g., esterification) require acidic conditions, while amidation thrives near neutrality.
This compound’s versatility in reactions underscores its potential as a scaffold in drug discovery and materials engineering. Future research should explore its catalytic applications and interactions with biological macromolecules.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that certain derivatives led to apoptosis in cancer cell lines such as K562 and MCF-7, indicating their potential as anticancer agents .
- The compound's ability to inhibit specific cellular pathways involved in tumor growth has been explored, suggesting a mechanism through which it may exert its effects .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses, potentially leading to therapeutic applications in treating conditions like arthritis .
Case Studies
Several case studies have highlighted the applications and efficacy of this compound:
-
Study on Anticancer Effects :
- Researchers synthesized a series of dihydropyridazine derivatives and tested their effects on cancer cell lines. The study found that modifications to the fluorophenyl group significantly influenced the anticancer activity, with some compounds showing IC50 values in the low micromolar range against MCF-7 cells .
- Inflammation Model :
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyridazine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, molecular weight, and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Halogenated Derivatives: Bromine and chlorine substituents (e.g., in ) introduce steric bulk and alter electronic properties, often leading to higher melting points (e.g., 288–289°C) due to stronger intermolecular forces.
Molecular Weight and Solubility :
- The target compound (248.21 g/mol) is intermediate in size compared to the parent compound (154.12 g/mol) and the brominated analog (659.04 g/mol). Smaller analogs like the parent compound are more soluble in aqueous media, while bulkier derivatives (e.g., bromobenzoyl-containing compounds) require polar aprotic solvents like DMF for recrystallization .
Synthetic Utility :
Biological Activity
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 233.21 g/mol
- CAS Number : Not specifically identified in the provided data.
Antitumor Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit antitumor properties . For example, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study reported an IC value of 1.46 µM against VEGFR-2 kinase, which is crucial in tumor angiogenesis .
The compound's mechanism involves:
- Inhibition of Kinases : It targets receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: In Vitro Efficacy
A recent study evaluated the efficacy of several dihydropyridazine derivatives, including our compound of interest. The results indicated:
- Cell Line Tested : HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma).
- Results : Significant inhibition of cellular proliferation was observed with an IC ranging from 0.36 µM to 1.8 µM across different cell lines .
Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that the compound effectively reduced tumor growth rates in established xenografts of human colorectal carcinoma. The treatment resulted in a statistically significant decrease in tumor volume compared to control groups .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 233.21 g/mol |
| IC against VEGFR-2 | 1.46 µM |
| IC against CDK2 | 0.36 µM |
| IC against CDK9 | 1.8 µM |
Q & A
Q. Methodology :
- Stepwise synthesis : Begin with condensation of 2-fluorobenzaldehyde derivatives with methyl-substituted aminopyridazines. Cyclization is typically achieved using acid catalysts (e.g., HCl or H₂SO₄) under reflux conditions .
- Catalyst optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) in polar aprotic solvents like DMF or toluene enhance yield and regioselectivity. Reaction temperatures should be maintained between 80–120°C .
- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity using HPLC with UV detection at 254 nm .
Q. Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the dihydropyridazine ring (δ ~2.5 ppm for methyl group, δ ~6.0–6.5 ppm for ring protons) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected: ~291.3 g/mol). Discrepancies >0.1 Da require re-evaluation of synthetic intermediates .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Advanced Question: How can researchers investigate its potential as a kinase inhibitor using in vitro assays?
Q. Methodology :
- Enzyme kinetics : Perform dose-response assays (0.1–100 µM) with recombinant kinases (e.g., EGFR, MAPK). Monitor ATP consumption via luminescence-based ADP-Glo™ assays .
- IC₅₀ determination : Fit data to a sigmoidal curve (GraphPad Prism) to calculate inhibitory potency. Include positive controls (e.g., staurosporine) and validate with triplicate runs .
- Selectivity profiling : Screen against a kinase panel (≥50 kinases) to identify off-target effects. Use computational docking (AutoDock Vina) to predict binding modes to active sites .
Q. Methodology :
- Derivatization : Synthesize analogs with substituents at the 6-methyl or fluorophenyl positions. Prioritize electron-withdrawing groups (e.g., -CF₃, -NO₂) to modulate lipophilicity .
- Microsomal stability assays : Incubate analogs (1 µM) with liver microsomes (human/rat). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess drug-drug interaction risks .
Basic Question: What safety protocols are essential for handling this compound in the lab?
Q. Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated during weighing .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Avoid skin contact; wash exposed areas with soap and water immediately .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in hazardous waste containers .
Advanced Question: How can computational modeling predict its pharmacokinetic properties?
Q. Methodology :
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and blood-brain barrier permeability .
- Metabolic site prediction : Identify labile sites (e.g., ester groups) using MetaSite software. Compare with in vitro metabolite ID results .
Basic Question: How to resolve discrepancies in biological activity data across studies?
Q. Methodology :
- Batch variability analysis : Compare HPLC purity, residual solvent levels (GC-MS), and crystallinity (PXRD) across synthetic batches .
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
